molecular formula C21H16N2O2 B2390755 (2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide CAS No. 359027-58-0

(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide

Cat. No. B2390755
CAS RN: 359027-58-0
M. Wt: 328.371
InChI Key: NTWCTROYLAEWDK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide, also known as 2C-MNA, is a synthetic organometallic compound composed of a cyano group attached to a 3-methoxyphenyl ring, with a naphthylacrylamide moiety. It is a highly potent inhibitor of phosphodiesterase 4 (PDE4) and has been used in various scientific research applications. 2C-MNA has been used to study the role of PDE4 in various biochemical and physiological processes, such as inflammation and immune responses.

Advantages and Limitations for Lab Experiments

(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide has several advantages and limitations for laboratory experiments. One advantage is that it is a highly potent inhibitor of PDE4, which makes it useful for studying the role of PDE4 in various biochemical and physiological processes. A limitation is that it is a synthetic compound, which means that it may not be as readily available as some other compounds.

Future Directions

There are several potential future directions for research on (2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide. One potential direction is to further investigate the biochemical and physiological effects of this compound. Another potential direction is to investigate the effects of this compound on various diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, further research could be conducted on the potential therapeutic applications of this compound. Finally, further research could be conducted on the safety and toxicity of this compound.

Synthesis Methods

(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide can be synthesized from 3-methoxyphenylcyanoacrylamide and N-1-naphthylacrylamide. First, the cyanoacrylamide is reacted with a base, such as potassium carbonate, to form the 3-methoxyphenylcyanoacrylamide. This is then reacted with the N-1-naphthylacrylamide in the presence of a base, such as potassium carbonate, to form this compound. This synthesis method has been used to produce this compound in a laboratory setting.

Scientific Research Applications

(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide has been used in various scientific research applications. It has been used to study the role of PDE4 in various biochemical and physiological processes, such as inflammation and immune responses. This compound has also been used in research on the role of PDE4 in the regulation of neurotransmission, as well as in research on the effects of PDE4 inhibitors on the metabolism of cyclic adenosine monophosphate (cAMP).

properties

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-25-18-9-4-6-15(13-18)12-17(14-22)21(24)23-20-11-5-8-16-7-2-3-10-19(16)20/h2-13H,1H3,(H,23,24)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCTROYLAEWDK-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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